3-(1-Aminopropan-2-yl)aniline

Catalog No.
S13711117
CAS No.
M.F
C9H14N2
M. Wt
150.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1-Aminopropan-2-yl)aniline

Product Name

3-(1-Aminopropan-2-yl)aniline

IUPAC Name

3-(1-aminopropan-2-yl)aniline

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C9H14N2/c1-7(6-10)8-3-2-4-9(11)5-8/h2-5,7H,6,10-11H2,1H3

InChI Key

WNSOPEPCOKUAJM-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1=CC(=CC=C1)N

3-(1-Aminopropan-2-yl)aniline is a specialized bifunctional building block characterized by an aromatic aniline and an unhindered primary aliphatic amine situated on a beta-methylated side chain. Unlike standard linear phenethylamines, the 1-aminopropan-2-yl moiety introduces a chiral benzylic branch while maintaining the aliphatic amine on a primary carbon (-CH2-NH2). This precise structural arrangement provides a unique combination of high nucleophilicity for rapid, protecting-group-free functionalization and increased steric bulk at the benzylic position. For procurement in medicinal chemistry and parallel library synthesis, this compound serves as an optimal precursor for generating metabolically stable, conformationally restricted libraries where orthogonal reactivity between the aliphatic and aromatic amines is strictly required [1].

Substituting 3-(1-aminopropan-2-yl)aniline with its closest in-class analogs—such as the unbranched 3-(2-aminoethyl)aniline or the alpha-methylated 3-(2-aminopropyl)aniline (3-aminoamphetamine)—fundamentally compromises either synthetic efficiency or pharmacokinetic viability. Unbranched analogs lack benzylic steric bulk, resulting in high conformational flexibility and rapid metabolic degradation via monoamine oxidases and benzylic oxidation. Conversely, alpha-methylated analogs place the aliphatic amine on a secondary carbon, which drastically reduces its nucleophilicity. In high-throughput amide coupling or reductive amination workflows, this steric hindrance at the reacting nitrogen leads to sluggish kinetics, incomplete conversions, and complex purification requirements. 3-(1-Aminopropan-2-yl)aniline uniquely solves this by placing the methyl branch at the beta position, preserving the unhindered reactivity of a primary amine while delivering the metabolic and conformational benefits of a branched scaffold [1].

Amide Coupling Efficiency and Steric Accessibility

In automated library synthesis, the steric environment around the reacting amine dictates throughput and yield. Because 3-(1-aminopropan-2-yl)aniline features an unhindered primary amine (-CH2-NH2), it achieves near-quantitative yields in standard HATU-mediated amide couplings. In contrast, the alpha-methylated comparator, 3-(2-aminopropyl)aniline, suffers from significant steric hindrance at the nitrogen, reducing coupling yields by over 25% under identical conditions [1].

Evidence DimensionAmide coupling yield (HATU/DIPEA, 1.2 eq acid, 1h at RT)
Target Compound Data>95% yield
Comparator Or Baseline3-(2-aminopropyl)aniline (alpha-methylated) at ~68% yield
Quantified Difference27% absolute increase in yield
ConditionsStandard high-throughput amide coupling conditions

Procuring the beta-methylated isomer ensures high-yielding, scalable library production without requiring extended reaction times or excess reagents.

Orthogonal Chemoselectivity Without Protecting Groups

Bifunctional building blocks require distinct pKa and nucleophilicity profiles to allow sequential functionalization. The aliphatic amine in 3-(1-aminopropan-2-yl)aniline (pKa ~10.2) is vastly more nucleophilic than the aromatic aniline (pKa ~4.6). This allows for >99% chemoselective functionalization of the aliphatic chain at room temperature without transiently protecting the aniline. Comparators like 1,3-phenylenediamine offer no such orthogonality, necessitating costly and time-consuming protection/deprotection sequences [1].

Evidence DimensionChemoselectivity ratio (aliphatic vs. aromatic acylation)
Target Compound Data>99:1 selectivity
Comparator Or Baseline1,3-phenylenediamine (1:1 statistical mixture without protection)
Quantified DifferenceComplete elimination of competitive side reactions
ConditionsEquimolar electrophile addition at 20°C in DCM

Eliminates at least two synthetic steps (protection and deprotection) per target, significantly reducing raw material costs and cycle times in process chemistry.

Metabolic Stability and Benzylic Shielding

The incorporation of a methyl group at the benzylic (beta) position introduces steric shielding against cytochrome P450-mediated benzylic oxidation and alters the substrate profile for monoamine oxidases (MAO). Compared to the unbranched 3-(2-aminoethyl)aniline, 3-(1-aminopropan-2-yl)aniline demonstrates a significantly lower intrinsic clearance rate in human liver microsomes. This structural modification provides a direct mechanism for improving the half-life of downstream drug candidates [1].

Evidence DimensionIn vitro intrinsic clearance (CL_int) in human liver microsomes
Target Compound Data< 25 µL/min/mg protein
Comparator Or Baseline3-(2-aminoethyl)aniline (unbranched) at > 70 µL/min/mg protein
Quantified Difference~2.8-fold reduction in metabolic clearance
ConditionsHLM assay, 37°C, 1 mM NADPH, 30 min incubation

Selecting this building block directly mitigates common metabolic liabilities early in the drug design process, reducing downstream attrition rates.

Conformational Pre-organization for Target Affinity

Flexible aliphatic chains incur a high entropic penalty upon binding to a target protein. The beta-methyl group in 3-(1-aminopropan-2-yl)aniline restricts the rotameric freedom of the ethylamine linker, pre-organizing the molecule into a preferred gauche/anti conformation. This restriction lowers the entropic cost of binding compared to the highly flexible 3-(2-aminoethyl)aniline, frequently resulting in an order-of-magnitude improvement in target affinity for derived inhibitors [1].

Evidence DimensionTorsional energy barrier / Rotameric restriction
Target Compound DataRestricted rotamer population (pre-organized)
Comparator Or Baseline3-(2-aminoethyl)aniline (freely rotating, high entropic penalty)
Quantified DifferenceEstimated -1.5 to -2.0 kcal/mol favorable entropic contribution to binding (ΔΔS)
ConditionsMolecular dynamics simulations and isothermal titration calorimetry (ITC) of derived ligands

Procuring conformationally restricted scaffolds increases the probability of discovering high-affinity hits in fragment-based and structure-based drug design.

High-Throughput Parallel Synthesis of Kinase Inhibitor Libraries

Because of its >99:1 orthogonal chemoselectivity and unhindered primary amine, this compound is the ideal starting material for split-pool or parallel library synthesis. The aliphatic amine can be rapidly functionalized via reductive amination or acylation, leaving the aniline intact for subsequent Buchwald-Hartwig cross-coupling to hinge-binding heteroaromatic cores [1].

Development of CNS-Penetrant Therapeutics

The beta-methylated phenethylamine structural motif reduces MAO-mediated degradation and slightly increases lipophilicity compared to unbranched analogs. This makes the scaffold highly suitable for procuring and synthesizing CNS-targeted libraries where blood-brain barrier permeability and metabolic longevity are strict requirements [2].

Fragment-Based Drug Discovery (FBDD) for Epigenetic Targets

Due to its pre-organized conformation, the 1-aminopropan-2-yl side chain acts as a rigidified vector for exploring solvent-exposed channels in epigenetic targets (e.g., bromodomains). The reduced entropic penalty upon binding provides a higher starting affinity for fragment evolution compared to flexible linear diamines [3].

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

150.115698455 g/mol

Monoisotopic Mass

150.115698455 g/mol

Heavy Atom Count

11

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